5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyrimidin-7(6H)-one family, characterized by a bicyclic scaffold combining thiazole and pyrimidine rings. The substituents at positions 3 (phenyl), 5 (2-chloro-6-fluorobenzylthio), and 2 (thioxo) define its structural and functional uniqueness. Thiazolo[4,5-d]pyrimidinones are frequently explored as corticotropin-releasing factor (CRF) modulators, kinase inhibitors, and antimicrobial agents .
Properties
Molecular Formula |
C18H11ClFN3OS3 |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H11ClFN3OS3/c19-12-7-4-8-13(20)11(12)9-26-17-21-15-14(16(24)22-17)27-18(25)23(15)10-5-2-1-3-6-10/h1-8H,9H2,(H,21,22,24) |
InChI Key |
NRHNBGTXAMELJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=C(C=CC=C4Cl)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thioamide. This intermediate is then reacted with 3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Electron-Withdrawing Groups : The target compound’s 2-chloro-6-fluorobenzylthio group may enhance binding to CRF receptors compared to simpler arylthio derivatives (e.g., 4-methoxyphenyl in ).
- Amino vs. Thioether Substituents: JWX-A0108’s 2-amino group facilitates hydrogen bonding with α7 nAChR, whereas the target compound’s thioether likely prioritizes hydrophobic interactions .
Key Observations:
- Thioether Formation : The target compound’s synthesis likely follows a nucleophilic substitution pathway, similar to , but yields are unspecified.
Physicochemical and Crystallographic Properties
- Planarity and Conjugation : The triazolo analog in exhibits near-planar geometry (max. deviation: 0.021 Å), enhancing π-π interactions. The target compound’s thiazolo core may adopt similar planarity, promoting stacking with aromatic residues in target proteins.
- Hydrogen Bonding : Intramolecular C–H⋯O/N interactions in stabilize molecular conformation, a feature likely shared by the target compound due to its thioxo group.
- Melting Points : Derivatives like Compound 19 () melt at 258–259°C , suggesting high thermal stability, a trait expected for the target compound.
Pharmacological and Therapeutic Potential
- Cognitive and Antimicrobial Effects : JWX-A0108 reverses memory deficits in mice , while triazolo derivatives () show antileukemic activity, highlighting scaffold versatility.
- Antioxidant Activity : Pyrazole-substituted analogs (e.g., Compound 19) exhibit radical scavenging in vitro, suggesting oxidative stress-related therapeutic avenues .
Biological Activity
5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on current research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolo-pyrimidine core with a chloro-fluorobenzyl thio group. Its molecular formula is with a molecular weight of approximately 338.84 g/mol. The presence of the thiazole and pyrimidine rings suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring followed by substitution reactions to introduce the chloro-fluorobenzyl thio group. Methods such as nucleophilic substitution and cyclization are commonly employed.
Anticancer Properties
Recent studies have highlighted the compound's anticancer effects, particularly against various human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The biological evaluations indicate that at concentrations ranging from 1 to 4 μM, the compound exhibits significant inhibition of cell proliferation and induces apoptosis through mechanisms involving cell cycle arrest and modulation of signaling pathways.
Table 1: Biological Activity Summary
| Cell Line | Concentration (μM) | Effect on Proliferation | Apoptosis Induction | Mechanism |
|---|---|---|---|---|
| A431 | 1, 2, 4 | Significant Inhibition | Yes | Cell Cycle Arrest |
| A549 | 1, 2, 4 | Significant Inhibition | Yes | AKT/ERK Pathway Inhibition |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting the production of cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests a dual mechanism where it not only targets cancer cells but also modulates inflammatory responses.
Table 2: Cytokine Inhibition Data
| Cytokine | Effect Observed |
|---|---|
| IL-6 | Decreased |
| TNF-α | Decreased |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Flow cytometry analyses reveal that the compound induces G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Signaling Pathway Modulation : Western blot assays indicate that treatment with this compound results in decreased phosphorylation of AKT and ERK, key proteins involved in cell survival and proliferation.
- Cytokine Production Inhibition : The compound's ability to reduce pro-inflammatory cytokines suggests it may be beneficial in conditions characterized by chronic inflammation.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazolo-pyrimidine derivatives, including our compound of interest. The lead compounds were evaluated for their anticancer and anti-inflammatory activities using various in vitro assays. The results indicated that modifications to the thiazolo-pyrimidine scaffold significantly enhanced biological activity compared to earlier derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
